(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid
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Overview
Description
(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features both imidazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid typically involves the coupling of an imidazole derivative with a thiophene derivative, followed by the introduction of the boronic acid group. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The imidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings .
Scientific Research Applications
(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The imidazole and thiophene rings also contribute to its reactivity and ability to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid: Unique due to the presence of both imidazole and thiophene moieties.
Thiophene-2-boronic acid: Lacks the imidazole ring, making it less versatile in certain reactions.
Imidazole-4-boronic acid: Lacks the thiophene ring, which can limit its applications in materials science.
Uniqueness
This compound is unique due to its combination of imidazole and thiophene rings, which provide a versatile platform for various chemical reactions and applications. This dual functionality makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials with specific properties .
Properties
Molecular Formula |
C7H7BN2O2S |
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Molecular Weight |
194.02 g/mol |
IUPAC Name |
(5-imidazol-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2S/c11-8(12)6-1-2-7(13-6)10-4-3-9-5-10/h1-5,11-12H |
InChI Key |
VFIROEWWPTYCFG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N2C=CN=C2)(O)O |
Origin of Product |
United States |
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